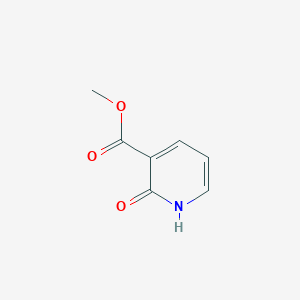

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Description

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS 10128-91-3) is a heterocyclic compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . It is a cream-colored solid with a melting point of 115–118°C and a predicted boiling point of 367.6±42.0°C . The compound is structurally characterized by a pyridine ring substituted with a methyl ester group at position 3 and a ketone group at position 2. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and iodinated derivatives .

Properties

IUPAC Name |

methyl 2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILBTMNCGYLTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906037 | |

| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10128-91-3 | |

| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-nicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Methyl 2-hydroxynicotinate, also known as Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, is a methyl ester of niacin. It is primarily used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain. The compound’s primary target is thought to involve peripheral vasodilation.

Mode of Action

The action of methyl 2-hydroxynicotinate is thought to involve peripheral vasodilation. Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application. It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction.

Biochemical Pathways

It is known that several strikingly different aerobic and anaerobic pathways of nicotinate breakdown exist in bacteria. In these pathways, some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups, which can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries.

Pharmacokinetics

Given its use as a topical treatment, it can be inferred that the compound is absorbed through the skin where it exerts its local vasodilatory effects.

Result of Action

The primary result of the action of methyl 2-hydroxynicotinate is the relief of aches and pains in muscles, tendons, and joints. This is achieved through its vasodilatory effects, which enhance local blood flow at the site of application.

Action Environment

The action, efficacy, and stability of methyl 2-hydroxynicotinate can be influenced by various environmental factors. For instance, the release of this substance into the environment can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance (use of intermediates), and as a processing aid. .

Biochemical Analysis

Biochemical Properties

Methyl 2-hydroxynicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. This compound is known to interact with enzymes involved in the catabolism of nicotine, such as nicotine dehydrogenase and 6-hydroxynicotinate 3-monooxygenase. These interactions are crucial for the degradation of nicotine and its derivatives, facilitating the conversion of nicotine into less harmful substances. The nature of these interactions involves the binding of Methyl 2-hydroxynicotinate to the active sites of these enzymes, thereby influencing their catalytic activity.

Cellular Effects

Methyl 2-hydroxynicotinate has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Methyl 2-hydroxynicotinate can modulate the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, this compound has been found to impact cellular metabolism by altering the levels of key metabolites and influencing the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of Methyl 2-hydroxynicotinate involves its interactions with specific biomolecules and enzymes. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, Methyl 2-hydroxynicotinate has been shown to inhibit the activity of certain oxidoreductases, thereby affecting the redox balance within cells. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-hydroxynicotinate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that Methyl 2-hydroxynicotinate can have sustained effects on cellular metabolism and gene expression, highlighting its potential for prolonged biochemical applications.

Dosage Effects in Animal Models

The effects of Methyl 2-hydroxynicotinate in animal models have been studied to determine its dosage-dependent impact. Different dosages of this compound have been shown to produce varying effects on physiological and biochemical parameters. At lower doses, Methyl 2-hydroxynicotinate has been found to enhance metabolic activity and improve oxidative stress responses. At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis.

Metabolic Pathways

Methyl 2-hydroxynicotinate is involved in several metabolic pathways, particularly those related to the catabolism of nicotine and its derivatives. This compound interacts with enzymes such as nicotine dehydrogenase and 6-hydroxynicotinate 3-monooxygenase, facilitating the conversion of nicotine into less harmful metabolites. Additionally, Methyl 2-hydroxynicotinate can influence metabolic flux by altering the activity of key enzymes and affecting the levels of intermediate metabolites.

Transport and Distribution

The transport and distribution of Methyl 2-hydroxynicotinate within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be transported across cellular membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments. The distribution of Methyl 2-hydroxynicotinate within tissues is influenced by its affinity for binding proteins and its ability to diffuse through cellular membranes.

Subcellular Localization

Methyl 2-hydroxynicotinate exhibits specific subcellular localization patterns, which can affect its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The subcellular localization of Methyl 2-hydroxynicotinate is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. This localization is crucial for its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.

Biological Activity

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (C₇H₇NO₃), also known as a pyridine derivative, possesses significant biological activity that has attracted attention in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a carbonyl group and an ester functional group. The compound is typically a solid at room temperature with a melting point of 115 to 118 °C and a boiling point of approximately 367.6 °C. Its molecular weight is about 153.14 g/mol.

Synthesis Methods

Several synthetic routes have been documented for the preparation of this compound:

- Condensation of Ethyl Acetoacetate and Formamide : This method involves cyclization and esterification processes.

- Thermal Decomposition Studies : Research has highlighted its thermal stability and degradation kinetics, which are essential for understanding its behavior under various conditions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

The precise mechanism of action for this compound remains largely unexplored. However, compounds with similar structures are known to interact with various biological targets:

- Receptor Binding : Many pyridine derivatives act on neurotransmitter receptors or enzymes, influencing signaling pathways involved in numerous physiological processes.

- Biochemical Pathways : The compound may affect metabolic pathways by inhibiting or activating specific enzymes due to its structural characteristics.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds. The following table summarizes structural similarities and unique features that may influence their reactivity and biological effects:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate | 0.87 | Contains bromine substituent affecting reactivity |

| Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | 0.85 | Iodine substitution may enhance biological activity |

| Ethyl 4-oxo-4H-quinolizine-3-carboxylate | 0.85 | Different ring structure providing distinct properties |

| Ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate | 0.83 | Ethoxy group alters solubility and reactivity |

Case Studies

Several studies have documented the biological effects of related compounds:

- Antiviral Activity Study : A study demonstrated that derivatives similar to this compound exhibited significant antiviral effects against HIV by inhibiting viral replication mechanisms.

- Cardiovascular Research : Research on vasorelaxant activities highlighted that certain dihydropyridines could lower blood pressure and improve vascular health through their action on vascular smooth muscle cells.

Scientific Research Applications

Biological Activities

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate exhibits a range of biological activities that are of great interest in medicinal chemistry:

- Antiviral Activity : Derivatives of this compound have shown significant antiviral effects, particularly against HIV by inhibiting viral replication mechanisms .

- Vasorelaxant Effects : It has been noted for its ability to promote peripheral vasodilation, potentially aiding in the relief of muscle and joint pain .

Applications in Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects in treating diseases such as:

- Cardiovascular Disorders : Certain dihydropyridines related to this compound have been studied for their ability to lower blood pressure and improve vascular health .

- Neurodegenerative Diseases : Research indicates that similar compounds may exhibit neuroprotective properties through modulation of oxidative stress responses.

Agricultural Applications

The compound shows promise in agricultural chemistry as well. Its potential use as a pesticide or herbicide is under investigation due to its biological activity against certain pests and pathogens.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate | 0.87 | Contains bromine substituent affecting reactivity |

| Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | 0.85 | Iodine substitution may enhance biological activity |

| Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | 0.83 | Different ring structure providing distinct properties |

This table illustrates how variations in substituents influence the chemical behavior and potential applications of these compounds .

Case Studies

Several noteworthy studies document the biological effects of this compound:

- Antiviral Activity Study : Demonstrated significant antiviral effects against HIV by inhibiting replication mechanisms.

- Cardiovascular Research : Highlighted vasorelaxant activities that lower blood pressure through action on vascular smooth muscle cells.

These studies underscore the compound's potential therapeutic applications across various medical fields.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes critical differences between Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate and its analogs:

Preparation Methods

Synthesis of Dimethyl 4-(Methoxymethylene)-2-Pentenedioate

An alternative route begins with coumalic acid (4 ), which is esterified with methanol and acetyl chloride to form dimethyl 4-(methoxymethylene)-2-pentenedioate (2a/2b ). This intermediate reacts with amines (e.g., ammonia, benzylamine) to produce dienamino esters (3a–3c ), which cyclize under basic conditions to yield 5-carbomethoxy-2-pyridones (4a–4f ).

-

Step 1 : Coumalic acid (3.00 g, 21.41 mmol) is treated with acetyl chloride (2.83 mL) in methanol (30 mL) under reflux for 10 hours.

-

Step 2 : The crude product is purified via column chromatography (EtOAc/hexane).

-

Step 3 : Reaction with aqueous ammonia at 0°C to –20°C forms dienamino ester 3a , which is cyclized in xylene with DBU (1,8-diazabicycloundec-7-ene) to afford 4a in 77% yield.

Key Advantages :

-

High Yields : One-pot reactions achieve yields up to 97% for N-aryl derivatives.

-

Versatility : Adaptable to diverse amines, enabling the synthesis of N-substituted analogs.

Comparative Analysis of Synthetic Routes

Critical Insights :

-

The Meldrum’s acid route offers straightforward access to the core pyridone structure but requires stringent pH control during acidification.

-

The coumalic acid method provides higher yields and functional group tolerance, making it preferable for scaled-up synthesis.

Physicochemical and Spectroscopic Characterization

-

Molecular Formula : C₇H₇NO₃.

-

Molar Mass : 153.14 g/mol.

-

Melting Point : 115–118°C.

-

Density : 1.263 g/cm³.

-

pKa : 10.07 (predicted).

Spectroscopic Data :

Applications and Derivatives

This compound serves as a precursor for:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization or functionalization of pyridine precursors. For example, bromination of substituted pyridines followed by coupling with methyl carboxylate groups under palladium catalysis (e.g., Suzuki-Miyaura coupling) is a common approach. Optimization involves adjusting solvent polarity (DMF or toluene), temperature (80–100°C), and catalysts (Pd(OAc)₂ with PPh₃) to minimize side reactions . Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm structural integrity and purity .

Q. How can researchers characterize the stereochemical and electronic properties of this compound derivatives?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. Computational tools (DFT calculations) can predict electronic properties like HOMO-LUMO gaps, while experimental validation via UV-Vis spectroscopy and cyclic voltammetry provides complementary data. For example, substituents at the C5 position alter electron density, impacting reactivity in pharmacological studies .

Advanced Research Questions

Q. What strategies are effective for modulating the pharmacological activity of 2-oxo-1,2-dihydropyridine derivatives targeting cannabinoid receptors (e.g., CB2)?

- Methodological Answer : Introducing methyl or aryl groups at the C5/C6 positions of the dihydropyridine ring significantly affects receptor affinity and selectivity. For CB2 agonism/antagonism, substituent polarity and steric bulk must be balanced. In vitro binding assays (e.g., competitive displacement with [³H]CP-55,940) and functional cAMP assays are used to quantify activity. Methyl groups at C6 enhance selectivity by reducing off-target interactions with CB1 .

Q. How do computational methods like molecular dynamics (MD) simulations improve the design of this compound-based protease inhibitors?

- Methodological Answer : MD simulations (100-ns trajectories) analyze ligand-protein stability, identifying key interactions (e.g., hydrogen bonds with catalytic residues). For SARS-CoV-2 Mpro inhibitors, simulations revealed that cyclopropyl and fluorophenyl substituents enhance binding via hydrophobic interactions and π-stacking. Free energy calculations (MM-PBSA) validate thermodynamic stability .

Q. What experimental approaches resolve contradictions in the stability of crystalline forms of dihydropyridine derivatives?

- Methodological Answer : Polymorph screening under varied conditions (solvent, temperature) identifies stable crystalline forms. For example, cyclohexyl and methoxyazetidine substituents in related compounds form distinct hydrogen-bonding networks, validated via PXRD and DSC. Conflicting stability data often arise from solvent retention or kinetic vs. thermodynamic crystallization pathways .

Q. How can researchers address challenges in stereoselective synthesis of dihydropyridine carboxylates?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) control stereochemistry. Diastereoselective methods using CsF or K₂CO₃ in anhydrous DMF achieve >90% enantiomeric excess. Racemization risks are mitigated by low-temperature quenching and inert atmospheres .

Data-Driven Research Questions

Q. What analytical techniques are critical for detecting impurities in this compound synthesis?

- Methodological Answer : HPLC-MS with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) identifies byproducts like unreacted boronic acids or hydroxylated derivatives. For quantification, calibration curves using reference standards (e.g., Impurity E/F in EP guidelines) ensure accuracy .

Q. How do substituents at the C3 position influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro or cyano) at C3 activate the carbonyl toward nucleophilic attack. Kinetic studies using amines or thiols in THF show pseudo-first-order dependence. Steric hindrance from bulky groups (e.g., tert-butyl) slows reactivity, requiring elevated temperatures (60–80°C) .

Experimental Design Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.